Lumiracoxib Acyl-beta-D-glucuronide is a hypothetical compound belonging to the class of acyl glucuronides. Acyl glucuronides are formed when the carboxylic acid group of a drug molecule forms an ester linkage with the 1-hydroxyl group of glucuronic acid. This conjugation reaction is a common metabolic pathway for many drugs containing carboxylic acid groups, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [, , ]. Due to their electrophilic nature, acyl glucuronides can undergo various reactions, including hydrolysis, acyl migration, and covalent binding to proteins [, , ]. These reactions are of particular interest in drug research due to their potential implications for drug efficacy, clearance, and toxicity [, , ].
Although specific details on the synthesis of Lumiracoxib Acyl-beta-D-glucuronide are absent in the provided abstracts, general methods for synthesizing 1-beta-O-acyl glucuronides can be extrapolated. One common approach involves reacting the cesium salt of the desired carboxylic acid (in this case, Lumiracoxib) with a suitably protected glucuronic acid derivative, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate [, ]. This reaction yields the protected acyl glucuronide, which is then subjected to chemoselective enzymatic deprotection to obtain the desired 1-beta-O-acyl glucuronide [, ]. This chemoenzymatic approach offers advantages like high stereoselectivity and mild reaction conditions [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: